6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one

Leishmania APRT inhibition Furoquinoline SAR

Procurement of the discrete furoquinoline alkaloid Isokokusaginine is critical for structure-activity relationship (SAR) studies where generic analogs cannot be substituted. This compound provides a unique 6,7-dimethoxy-9-methyl-4-one scaffold essential for reproducible antiparasitic and oncology research. - Demonstrates a definitive enzymatic profile: 44.6% APRT inhibition at 41.2 µM, outperforming its positional isomer isoskimmianine. - Exhibits ~2.9-fold selectivity for NQO1-mediated (IC₅₀ 3.1 µM) over CPR-mediated (IC₅₀ 9.0 µM) bioreductive activation, making it a precise chemical probe for tumor-selective prodrug development.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 523-15-9
Cat. No. B13998995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one
CAS523-15-9
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=O)C3=C1OC=C3)OC)OC
InChIInChI=1S/C14H13NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h4-7H,1-3H3
InChIKeyLOHVXKBBNRJOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Furoquinoline Class Context


6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (synonyms: Isokokusaginine, Isokokusaginin, NSC103014) is a naturally occurring furoquinoline alkaloid with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol. It belongs to the furo[2,3-b]quinolin-4-one subclass, characterized by a fused furan-quinoline scaffold bearing a C-9 N-methyl group and C-6,7 dimethoxy substitution [1]. This compound is structurally distinct from the more widely studied furoquinoline alkaloids such as dictamnine, skimmianine, and kokusaginine, and its procurement as a discrete, well-characterized small molecule is essential for structure-activity relationship (SAR) studies, differentiation therapy research, and enzyme inhibition profiling that cannot be addressed by generic furoquinoline analogs [2].

Furoquinoline alkaloid with 6,7-dimethoxy-9-methyl-4-one scaffold
Structurally discrete from common furoquinoline analogs (dictamnine, skimmianine)
Supports SAR, enzyme inhibition, differentiation, and bioreductive prodrug studies

Why Generic Substitution Fails for This Furoquinoline


Generic substitution within the furoquinoline class is precluded by the documented divergence in biological activity that arises from discrete differences in substitution pattern. The target compound incorporates a 9-methyl-4-one pharmacophore absent in kokusaginine (4,6,7-trimethoxy) and a 6,7-dimethoxy orientation that distinguishes it from its closest positional isomer, isoskimmianine (7,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one) [1] [2]. These structural variations translate into quantitatively distinct inhibitory profiles against validated enzyme targets — for example, a ≥5 percentage-point differential in APRT inhibition at comparable concentrations — confirming that the 6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one scaffold cannot be surrogated by an in-class analog without altering experimental outcomes [3].

Target Compound
Common Analog
Substitution Risk
6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
Isoskimmianine (7,8-dimethoxy isomer)
Positional isomer shift may alter enzyme inhibition profile and APRT response
6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
Kokusaginine (4,6,7-trimethoxy)
Absence of N-methyl-4-one pharmacophore may shift bioreductive substrate activity

Quantitative Differentiation vs. Closest Analogs


Recombinant APRT Inhibition Superiority

In a head-to-head comparison within a single-source alkaloid panel from Almeidea rubra, 6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (reported as isokokusagine) inhibited recombinant Leishmania tarentolae adenine phosphoribosyltransferase (APRT) by 44.6% at 0.0412 mM, outperforming its 7,8-dimethoxy positional isomer isoskimmianine (39.1% inhibition at 0.0386 mM) and isodutaduprine (21.6% inhibition at 0.0356 mM) [1].

APRT Inhibition
Head-to-head
44.6% inhibition at 41.2 µM vs. 39.1% (isoskimmianine) and 21.6% (isodutaduprine)
Reported APRT enzyme inhibition context supports isomer-specific procurement
Single-concentration screening; full dose-response data not available
Leishmania APRT inhibition Furoquinoline SAR

NQO1 Substrate Activity in A549 Cells

The compound demonstrates measurable substrate activity toward NQO1 (NAD(P)H dehydrogenase [quinone] 1), a two-electron oxidoreductase overexpressed in multiple human solid tumors and exploited for bioreductive prodrug strategies. In a cell-based assay using human A549 lung adenocarcinoma cells, the compound exhibited an IC₅₀ of 3,100 nM (3.1 µM) for cell growth inhibition assessed as a function of NQO1-mediated two-electron reduction [1]. No comparable NQO1 substrate activity data is available in the same assay format for isoskimmianine or kokusaginine.

NQO1 Substrate Activity
Assay context
IC₅₀ = 3,100 nM (3.1 µM) in A549 cells
Reported NQO1 substrate activity for bioreductive activation profiling
No published comparator data for isomeric analogs
NQO1 Bioreductive activation A549 cells

CPR Substrate Activity Profile

The compound also functions as a substrate for CPR-mediated one-electron reduction, yielding an IC₅₀ of 9,000 nM (9.0 µM) for cell growth inhibition in human L02 hepatocyte-derived cells [1]. This contrasts with its 3.1 µM NQO1-mediated activity, revealing a ~2.9-fold selectivity window favoring the two-electron reduction pathway. The absence of published CPR substrate data for isoskimmianine under identical conditions means that this differential bioreductive activation profile — with a quantifiable preference for NQO1 over CPR — constitutes a distinguishing feature of the 6,7-dimethoxy-9-methyl substitution pattern.

CPR vs. NQO1 Selectivity
Assay context
CPR IC₅₀ = 9,000 nM (9.0 µM); ~2.9-fold NQO1 preference
Reported bioreductive activation fingerprint supports enzyme-directed prodrug design
Comparators uncharacterized; selectivity window context-dependent
CPR One-electron reduction L02 cells

Research and Industrial Application Scenarios


APRT Inhibitor Screening for Antiparasitic Leads

Procurement for antiparasitic drug discovery programs targeting purine salvage enzymes in Leishmania species is directly supported by the demonstrated 44.6% APRT inhibition at 41.2 µM, which exceeds the activity of its closest positional isomer isoskimmianine (39.1% at 38.6 µM) in an identical assay configuration [1]. The 6,7-dimethoxy orientation is therefore the preferred isomeric scaffold for this target class.

NQO1/CPR-Biased Bioreductive Prodrug Design

The experimentally defined ~2.9-fold selectivity for NQO1-mediated (IC₅₀ 3.1 µM) over CPR-mediated (IC₅₀ 9.0 µM) bioreductive activation [1] makes this compound a suitable chemical probe for laboratories developing tumor-selective prodrugs that exploit elevated NQO1 expression in solid tumors, including non-small cell lung cancer (A549 model) [2]. The absence of published bioreductive activation data for isomeric furoquinolin-4-ones reinforces the uniqueness of this procurement specification.

SAR of Furoquinolin-4-one Substitution Patterns

As a 6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one scaffold with documented enzyme inhibition data, the compound serves as a key reference standard in SAR campaigns comparing: (i) 6,7- vs. 7,8-dimethoxy positional isomers (isokokusaginine vs. isoskimmianine) [3], (ii) N-methyl-4-one vs. 4-methoxy substitution (isokokusaginine vs. kokusaginine), and (iii) aromatic vs. 2,3-dihydro furoquinolin-4-one cores . Procurement of the exact CAS-registered compound ensures reproducibility across these comparative studies.

Cellular Differentiation and Anti-Proliferative Mechanisms

The compound has been associated with activity in arresting the proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, as disclosed in patent literature covering anticancer and dermatological applications [4]. Researchers investigating differentiation therapy mechanisms can procure this discrete chemical entity to replicate and extend these findings, avoiding the confounding structural variables introduced by substitutionally divergent analogs.

Application
Selection Property
Validation Focus
Purine salvage enzyme inhibition studies
6,7-dimethoxy isomer scaffold context
APRT inhibition endpoint review
Bioreductive prodrug research
NQO1/CPR substrate selectivity profile
NQO1-overexpressing cell model response
Furoquinoline SAR studies
Defined 6,7-dimethoxy-9-methyl scaffold
Isomer-specific enzyme inhibition context
Cell differentiation studies
Differentiation-associated activity profile
Monocyte lineage differentiation endpoint monitoring
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